2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-11-3-1-2-4-11)15-7-8-16-12(10-15)5-6-14-16/h5-6,11H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSSBLWIXCPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF can yield pyrazolopyrazine derivatives . The reaction typically proceeds without the need for catalysts, making it a convenient and efficient method.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1.1. Antiviral Activity
Research has indicated that compounds with a similar pyrazolo[1,5-a]pyrazine structure can inhibit the assembly of hepatitis B virus (HBV) capsids, thereby reducing viral replication. Specifically, derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine have shown promise as capsid assembly modulators (CAMs) against HBV, suggesting that 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone may possess similar antiviral properties .
1.2. Cancer Therapeutics
Compounds with this structural motif have also been investigated for their anticancer properties. For instance, studies have demonstrated that similar compounds can suppress the growth of A549 lung cancer cells. The mechanism involves the inhibition of specific cellular pathways related to cancer proliferation and survival. This suggests that this compound might be effective in targeting cancer cells through analogous pathways.
1.3. Neurological Disorders
The modulation of metabotropic glutamate receptor subtype 2 (mGluR2) has been associated with neuroprotective effects and potential treatment avenues for conditions such as Alzheimer's disease. Compounds that interact with mGluR2 can influence neurotransmission and synaptic plasticity, indicating a possible application for this compound in treating cognitive disorders.
2.1. Enzyme Interaction
The compound's efficacy is partly attributed to its ability to interact with various enzymes and receptors involved in critical biochemical pathways. For example, it may inhibit the catalytic activity of HIV-1 integrase, suggesting potential applications in antiviral therapy beyond HBV.
2.2. Cellular Pathways
The compound's influence on cellular processes includes modulation of immune responses and blood pressure regulation through its action on specific receptors like vasopressin V1b and chemokine CXCR7 receptors. This multifaceted interaction profile highlights its potential as a therapeutic agent across different medical domains.
3.1. In Vitro Studies
In vitro studies have shown that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine exhibit significant biological activity against various cancer cell lines and viral infections. These findings support the hypothesis that similar compounds could be developed for clinical use targeting specific diseases like HBV and lung cancer.
3.2. Structure-Activity Relationship (SAR) Analysis
Recent SAR analyses have provided insights into how modifications to the pyrazolo[1,5-a]pyrazine core influence biological activity and selectivity towards different targets. This information is crucial for guiding future drug design efforts aimed at optimizing the pharmacological profile of this compound for therapeutic applications.
Data Table: Summary of Applications
| Application Area | Potential Use | Mechanism of Action |
|---|---|---|
| Antiviral | Treatment for HBV | Inhibition of capsid assembly |
| Cancer Therapeutics | Targeting lung cancer | Suppression of cancer cell growth |
| Neurological Disorders | Cognitive enhancement | Modulation of mGluR2 receptor |
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. As a negative allosteric modulator of mGluR2, it binds to the receptor and inhibits its activity, thereby modulating synaptic transmission and neuronal excitability in the central nervous system . This modulation can lead to therapeutic effects in conditions such as mood disorders and cognitive dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone with key analogs, emphasizing substituent effects, biological targets, and physicochemical properties:
Key Insights from Comparative Analysis
Substituent-Driven Target Selectivity: The cyclopentyl group in the target compound may confer selectivity for Parkin E3 ligase or mGluR5, as seen with BIO-1966561 (isopropyl) and VU0462807 (phenoxymethyl) . Aryl/heteroaryl groups at the 3-position (e.g., tetrahydroquinoline in BIO-1966561) enhance potency by engaging hydrophobic pockets in target proteins .
Ethanone vs. Alternative Moieties: The ethanone group is conserved in active analogs (e.g., VU0462807, mGluR2 NAMs), suggesting its role in hydrogen-bonding interactions with receptor residues . Replacement with ethanamine (as in ) reduces activity, likely due to increased polarity and altered binding kinetics.
Physicochemical and Pharmacokinetic Trends: Lipophilicity (logP): Cyclopentyl (logP ~3.2) and isopropyl (logP ~2.8) substituents balance target affinity and solubility, whereas polar groups (e.g., ethanamine) limit CNS penetration . Metabolic Stability: Compounds with bulky substituents (e.g., tetrahydroquinoline in BIO-1966561) exhibit improved stability over smaller analogs like w7 .
Therapeutic Implications: mGluR5 PAMs (e.g., VU0462807) show promise in neuropsychiatric disorders, while mGluR2 NAMs are explored for anxiety and depression .
Biological Activity
2-Cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopentyl group and a pyrazolo[1,5-a]pyrazine moiety. Its chemical formula is with a molecular weight of approximately 232.29 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing key biochemical pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that a related compound inhibited the growth of A431 vulvar epidermal carcinoma cells by inducing cell cycle arrest and apoptosis through the modulation of signaling pathways involving p53 and cyclin-dependent kinases (CDKs) .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Pyrazolo[1,5-a]pyrazines have been investigated for their ability to inhibit microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibiting MARK may help in reducing tau phosphorylation and aggregation, thereby offering a therapeutic strategy for neuroprotection .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazinoid Core : Starting from appropriate hydrazine derivatives and diketones under acidic conditions.
- Cyclization : The reaction conditions are optimized for cyclization to yield the pyrazolo[1,5-a]pyrazine structure.
- Functionalization : The final step involves introducing the cyclopentyl group and ketone functionality.
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit selective inhibition against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | HeLa | 10 | Inhibition of CDK activity |
These findings suggest that modifications to the core structure can significantly enhance biological activity.
Animal Models
Studies conducted on animal models have also provided insights into the pharmacokinetics and efficacy of this compound in vivo. Notably, administration in mice demonstrated reduced tumor growth rates compared to control groups when dosed appropriately .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone, and how do they influence its reactivity?
- Methodology : The compound contains a pyrazolo[1,5-a]pyrazine core fused with a cyclopentyl group and a ketone moiety. Conformational analysis via X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 16.05° and 84.84° in related structures), which impact steric interactions and hydrogen bonding . Computational modeling (DFT) can predict reactive sites, such as the ketone’s electrophilicity or the pyrazine nitrogen’s nucleophilicity .
Q. What synthetic strategies are effective for preparing this compound, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Cyclocondensation of pyrazole precursors with ketone derivatives under reflux in aprotic solvents (e.g., DMF or THF).
- Step 2 : Functionalization of the pyrazine ring via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Reaction temperature (50–120°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) are critical for yield and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., cyclopentyl proton splitting patterns) .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves absolute configuration and crystal packing stabilized by weak C–H⋯O interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for pyrazolo[1,5-a]pyrazine derivatives?
- Methodology :
- In vitro assays : Compare IC values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- SAR studies : Systematically modify substituents (e.g., cyclopentyl vs. phenyl groups) to isolate structural contributors to activity .
- Meta-analysis : Cross-reference published data with in-house results to identify confounding factors (e.g., solvent effects in solubility assays) .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?
- Methodology :
- ADME profiling : Use Caco-2 cell monolayers to evaluate intestinal permeability and LC-MS/MS to quantify plasma stability .
- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect phase I/II metabolites .
- Docking studies : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to anticipate drug-drug interactions .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., catalyst ratio, temperature) .
- Continuous flow chemistry : Enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Purification : Use preparative HPLC with C18 columns or recrystallization in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
